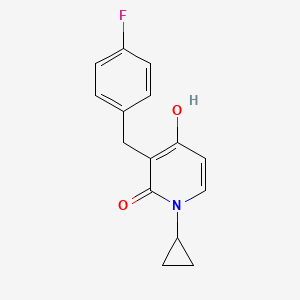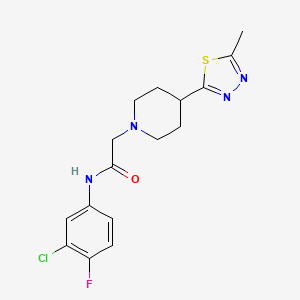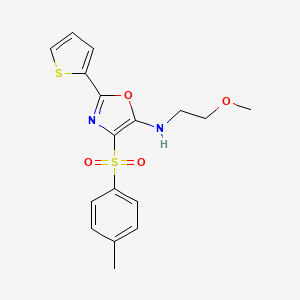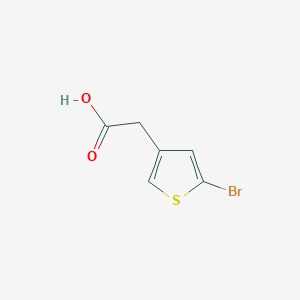
1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic compound that is a member of the pyridinone family. It is a heterocyclic compound with a five-membered cycloalkyl ring and has the molecular formula C11H10FNO2. This compound has been studied extensively for its potential medicinal applications, including use as an anti-inflammatory agent, an antifungal agent, and a potential treatment for Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Biotransformation of Prasugrel : A study by Williams et al. (2008) investigated the biotransformation of prasugrel, a thienopyridine prodrug, to its active metabolite. The process involves the conversion of prasugrel to R-95913, which includes the structure of interest, by human liver- and intestinal-dominant carboxylesterases.
Synthesis and Characterization of Iron(III) Complexes : Schlindwein et al. (2006) explored the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, which include derivatives like 1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone. The study, detailed in Dalton Transactions, focuses on characterizing these complexes using EXAFS spectroscopy.
Synthesis of Polysubstituted Cyclopropane Derivatives : Banothu et al. (2015) reported the synthesis of cyclopropane derivatives starting from pyridine, which involves a structure similar to the compound . This research is documented in the Journal of Heterocyclic Chemistry.
Tripodal Ligands Synthesis : Schill, de Meijere, and Yufit (2007) described the synthesis of new tripodal ligands, including derivatives of cyclopropane, in Organic Letters. These ligands are crucial in the development of complex molecular architectures.
Natural Products from Gastrodia elata : A study by Guo et al. (2015) in Acta Pharmaceutica Sinica. B isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, showcasing the diverse applications of compounds related to the 4-hydroxy-2(1H)-pyridinone structure.
Synthesis of Neuroleptic Agents : Nakatsuka et al. (1979) synthesized novel neuroleptic agents, involving cyclopropyl and fluorophenyl structures, as detailed in the Journal of Labelled Compounds and Radiopharmaceuticals.
Topoisomerase II Inhibitory Activity : Wentland et al. (1993) investigated 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives for their inhibitory activity against mammalian topoisomerase II. The research is published in the Journal of Medicinal Chemistry.
Synthesis of Cyclopropane Derivatives : The synthesis and reactions of cyclopropane derivatives as potential antibacterial agents were studied by Miyamoto et al. (1987) in the Journal of Heterocyclic Chemistry.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-11-3-1-10(2-4-11)9-13-14(18)7-8-17(15(13)19)12-5-6-12/h1-4,7-8,12,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOARALDHKFYYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)


![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)
![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)
![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)
![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)

